molecular formula C23H24N2O8 B11045493 Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B11045493
M. Wt: 456.4 g/mol
InChI Key: XWZKFYLKGMKGIU-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that features a combination of furan, pyridine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining furan derivatives with amino acids or their esters.

    Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate intermediates.

    Functional Group Transformations: Introduction of hydroxyl, methoxy, and carboxylate groups through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods are employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science: Component in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Influencing biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-3-hydroxy-4-methylfuran-2 (5H)-one: A furanone derivative with similar structural features.

    3-Hydroxy-4,5-dimethylfuran-2 (5H)-one: Another furanone derivative with comparable properties.

Uniqueness

Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties.

properties

Molecular Formula

C23H24N2O8

Molecular Weight

456.4 g/mol

IUPAC Name

ethyl 5-[3-(furan-2-ylmethylamino)-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H24N2O8/c1-3-32-23(30)16-12-25-22(29)20(21(16)28)15(13-6-7-18(31-2)17(26)9-13)10-19(27)24-11-14-5-4-8-33-14/h4-9,12,15,26H,3,10-11H2,1-2H3,(H,24,27)(H2,25,28,29)

InChI Key

XWZKFYLKGMKGIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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